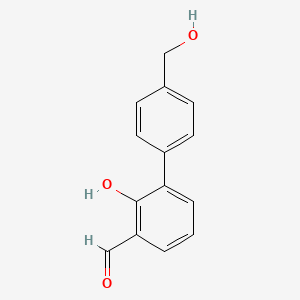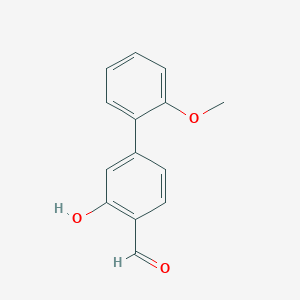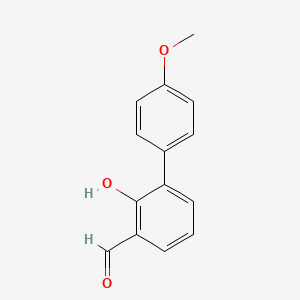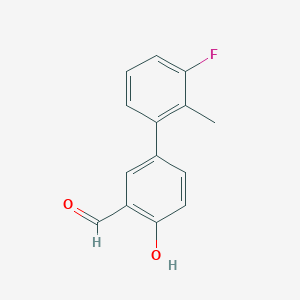
4-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (also known as 4-FMP-2-FP) is an organic compound with a molecular formula of C8H6FNO2. It is a colorless solid that is soluble in many organic solvents and has a melting point of 132-134°C. 4-FMP-2-FP is a derivative of phenol and has been studied for its potential applications in organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
4-FMP-2-FP has been studied for its potential applications in organic synthesis, drug development, and biochemistry. In organic synthesis, 4-FMP-2-FP can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In drug development, 4-FMP-2-FP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infection. In biochemistry, 4-FMP-2-FP has been studied for its potential role in the regulation of gene expression and for its ability to modulate protein-protein interactions.
Mecanismo De Acción
The exact mechanism of action of 4-FMP-2-FP is not yet fully understood. However, it is believed that 4-FMP-2-FP binds to specific receptors on the surface of cells, which then triggers a cascade of biochemical events that lead to changes in gene expression and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMP-2-FP have not yet been fully elucidated. However, studies suggest that 4-FMP-2-FP may have anti-inflammatory, anti-cancer, and anti-infective properties. In addition, 4-FMP-2-FP has been shown to modulate the activity of certain enzymes and proteins, and to affect the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-FMP-2-FP in laboratory experiments include its low cost, availability, and stability. 4-FMP-2-FP is also relatively non-toxic, and can be stored at room temperature for extended periods of time. However, the compound is not water soluble, and can be difficult to handle in aqueous solutions. In addition, the compound can be sensitive to light and air.
Direcciones Futuras
For 4-FMP-2-FP include further research on its potential applications in organic synthesis, drug development, and biochemistry. In particular, further studies are needed to better understand the compound’s mechanism of action and its potential effects on gene expression and protein-protein interactions. Additionally, research is needed to develop new synthetic methods for the preparation of 4-FMP-2-FP and its derivatives. Finally, further studies are needed to evaluate the compound’s safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
4-FMP-2-FP can be synthesized using a number of different methods. One method involves the reaction of 3-fluoro-4-methylphenol with formic acid in the presence of a base catalyst. The reaction is carried out at a temperature of 100°C and yields 4-FMP-2-FP in a yield of 95%. Other methods of synthesis include the reaction of 4-FMP-2-FP with an alkyl halide in the presence of a base catalyst, and the reaction of 4-FMP-2-FP with an amine in the presence of a base catalyst.
Propiedades
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHLUSIDMLDXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685092 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-26-0 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














